molecular formula C13H20ClNO2 B1679776 3-Methylbutyl amino(phenyl)acetate hydrochloride CAS No. 31031-74-0

3-Methylbutyl amino(phenyl)acetate hydrochloride

Cat. No. B1679776
CAS RN: 31031-74-0
M. Wt: 257.75 g/mol
InChI Key: PPBQUBHHPSGLBN-YDALLXLXSA-N
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Description

Phenamacide hydrochloride is a biochemical.

Scientific Research Applications

Quantitative Analysis in Pharmacology

Research on compounds like phenibut, which shares structural similarities with "3-Methylbutyl amino(phenyl)acetate hydrochloride," involves quantitative analysis methods in biological matrices. A study developed a liquid chromatography-tandem mass spectrometry method for quantifying phenibut in rat brain tissue extracts, highlighting the compound's relevance in neuropharmacological studies (Grinberga et al., 2008).

Organic Synthesis

In organic synthesis, research into chiral Brønsted acid-catalyzed reactions, such as the direct Mannich reactions, showcases the utility of related compounds in constructing beta-aminoketones. This method demonstrates an efficient way to synthesize phenylglycine derivatives under mild conditions (Uraguchi & Terada, 2004).

Analytical Chemistry

Analytical chemistry techniques use compounds like AMACE1 for the trace analysis of organic analytes. This demonstrates the versatility of aminoacetamide electrophore reagents in detecting oxidative sugar damage to DNA, indicating potential applications in biomedical research and diagnostics (Lu & Giese, 2000).

Pharmacological Activity

The pharmacological activities of compounds structurally related to "3-Methylbutyl amino(phenyl)acetate hydrochloride," like phenibut, have been compared in studies focusing on their effects on locomotor activity, antidepressant, and pain effects. Such research underscores the importance of structural analysis in understanding the bioactivity of compounds (Dambrova et al., 2008).

Synthesis and Characterization

The synthesis and structural characterization of compounds like "2-hydroxy-N-methyl-N-phenyl-acetamide" provide foundational knowledge for creating and analyzing compounds with potential applications in various scientific fields, including drug development and materials science (Zhou & Shu, 2002).

properties

IUPAC Name

3-methylbutyl 2-amino-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-10(2)8-9-16-13(15)12(14)11-6-4-3-5-7-11;/h3-7,10,12H,8-9,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBQUBHHPSGLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80953146
Record name 3-Methylbutyl amino(phenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80953146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbutyl amino(phenyl)acetate hydrochloride

CAS RN

31031-74-0
Record name Phenamacide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31031-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylbutyl amino(phenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80953146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, α-amino-, 3-methylbutyl ester, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENAMACIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X7522VT4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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